5-Bromo-1,3-difluoro-2-isopropoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

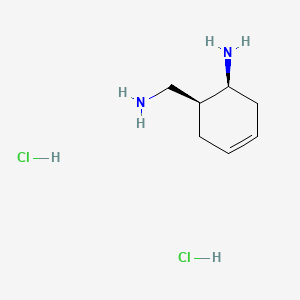

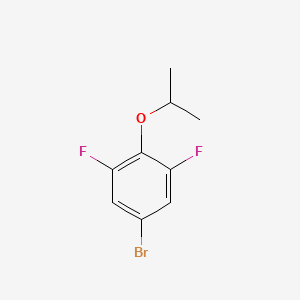

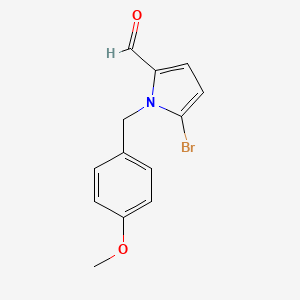

5-Bromo-1,3-difluoro-2-isopropoxybenzene is a chemical compound with the molecular formula C9H9BrF2O and a molecular weight of 251.07 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, difluoro, and isopropoxy groups . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, solubility, and stability are not specified in the sources I found.科学的研究の応用

Polymer Synthesis

5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, is used in the synthesis of hyperbranched polymers. These polymers are created via self-condensation and contain numerous phenolic hydroxyl groups, which can be modified for various applications (Uhrich, Hawker, Fréchet, & Turner, 1992).

Organic Synthesis

Compounds like 1,2-Dibromobenzenes, which are closely related to 5-Bromo-1,3-difluoro-2-isopropoxybenzene, are valuable in organic transformations, especially those involving the formation of benzyne intermediates. Efficient synthesis methods for these compounds facilitate various organic reactions (Diemer, Leroux, & Colobert, 2011).

Polymer End-Functionalization

Alkoxybenzenes like isopropoxybenzene are utilized in end-quenching quasiliving polymerizations of isobutylene. This process allows for direct chain-end functionalization, a key step in creating polymers with specific terminal groups (Morgan, Martínez-Castro, & Storey, 2010).

Mechanistic Studies in Organic Reactions

The electrochemical reductive cleavage of carbon-heteroatom bonds in compounds like 5-bromo-1,3-dichloro-2-iodobenzene provides insights into reaction mechanisms, highlighting the role of radical anions in such transformations (Prasad & Sangaranarayanan, 2004).

Alzheimer's Disease Research

Bromobenzenes have been synthesized for detecting beta-amyloid plaques in Alzheimer's disease. Compounds like 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene are used as probes, demonstrating high binding affinity and potential as diagnostic tools (Lee et al., 2001).

Materials Chemistry

1,3-Difluorobenzene derivatives are used to explore various structural opportunities in organometallic chemistry. They serve as starting materials for producing a range of substituted benzoic acids, demonstrating the versatility of these compounds in synthetic chemistry (Schlosser & Heiss, 2003).

Safety and Hazards

The safety information for 5-Bromo-1,3-difluoro-2-isopropoxybenzene indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, using personal protective equipment, and ensuring adequate ventilation .

特性

IUPAC Name |

5-bromo-1,3-difluoro-2-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEWMUWBTRMAJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1F)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B581299.png)

![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)